5-amino-N-(2-methoxyphenyl)-1-{[(3-methylphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
5-amino-N-(2-methoxyphenyl)-1-{[(3-methylphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-N-(2-methoxyphenyl)-1-{[(3-methylphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Triazole Ring: This can be achieved through a 1,3-dipolar cycloaddition reaction between an azide and an alkyne.
Functional Group Modifications: Introduction of the amino group, methoxyphenyl group, and carbamoyl group through various substitution reactions.
Final Coupling: Coupling of the intermediate compounds to form the final product.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for large-scale production, including the use of catalysts, solvents, and controlled reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino or methoxy groups.
Reduction: Reduction reactions could target the triazole ring or the carbamoyl group.
Substitution: Various substitution reactions can occur, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield nitro derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound could be used as a ligand in catalytic reactions.
Material Science:
Biology
Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical studies.
Cell Signaling: Investigation of its effects on cellular signaling pathways.
Medicine
Drug Development: Exploration of its potential as a therapeutic agent for various diseases.
Pharmacokinetics: Studies on its absorption, distribution, metabolism, and excretion in biological systems.
Industry
Agriculture: Possible use as a pesticide or herbicide.
Polymer Science: Incorporation into polymers to enhance their properties.
Mechanism of Action
The mechanism of action of 5-amino-N-(2-methoxyphenyl)-1-{[(3-methylphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxamide would depend on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanisms.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole Derivatives: Compounds with similar triazole rings but different substituents.
Carbamoyl Derivatives: Compounds with carbamoyl groups attached to different core structures.
Uniqueness
The uniqueness of 5-amino-N-(2-methoxyphenyl)-1-{[(3-methylphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxamide lies in its specific combination of functional groups, which may confer unique biological activities and chemical properties compared to other similar compounds.
Properties
Molecular Formula |
C19H20N6O3 |
---|---|
Molecular Weight |
380.4 g/mol |
IUPAC Name |
5-amino-N-(2-methoxyphenyl)-1-[2-(3-methylanilino)-2-oxoethyl]triazole-4-carboxamide |
InChI |
InChI=1S/C19H20N6O3/c1-12-6-5-7-13(10-12)21-16(26)11-25-18(20)17(23-24-25)19(27)22-14-8-3-4-9-15(14)28-2/h3-10H,11,20H2,1-2H3,(H,21,26)(H,22,27) |
InChI Key |
LAZFKJRQSHEURT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CN2C(=C(N=N2)C(=O)NC3=CC=CC=C3OC)N |
Origin of Product |
United States |
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